
Grgdsp
Overview
Description
Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) is a bioactive peptide derived from fibronectin. It is known for its ability to promote cell adhesion by interacting with integrin receptors on the cell surface . This peptide sequence is widely used in biomedical research and applications due to its role in enhancing cell attachment and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
GRGDSP can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin, followed by purification using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve automated peptide synthesizers to increase efficiency and yield. The process includes the use of coupling reagents, such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), to facilitate the formation of peptide bonds .
Chemical Reactions Analysis
Surface Immobilization and Characterization
GRGDSP is covalently immobilized on titanium (Ti) surfaces for biomedical applications :
Table 1: XPS Analysis of this compound-Coated Ti Surfaces
Element | Binding Energy (eV) | Source |
---|---|---|
N 1s | 399.9 | Amide groups in this compound |
O 1s | 532.0 | Amide groups |
O 1s | 530.3 | TiO₂ bulk oxygen |
Ti 2p | 458.5–464.2 | Oxidized Ti (TiO₂) |
-
Immobilization protocol : Tresyl chloride-activated Ti disks incubated in 100 μM this compound-PBS (24 hours, 37°C) .
-
Outcome : N 1s peaks confirm peptide attachment, while Ti 2p signals indicate incomplete surface coverage .
Biochemical Interactions and Functional Outcomes
This compound modulates cell adhesion through integrin binding (e.g., α₅β₁, αᵥβ₃) :
Table 2: this compound-Mediated Cellular Responses
Parameter | This compound-Coated Surface | Uncoated Control |
---|---|---|
Osteoblast adhesion | Enhanced | Baseline |
BSP mRNA expression | 3.5-fold increase | 1.0-fold |
OC mRNA expression | 2.0-fold increase | 1.0-fold |
Endothelial migration | Density-dependent | Minimal |
-
Gene regulation : this compound upregulates bone sialoprotein (BSP) and osteocalcin (OC) mRNA in osteoblasts .
-
Cell migration : Endothelial cell migration speed inversely correlates with this compound surface density (0.2–3.0 pmol/cm²) .
Reaction Kinetics and Stability
Scientific Research Applications
Cardiovascular Applications
Endothelial Cell Function Regulation
GRGDSP has been extensively studied for its ability to enhance endothelial cell (EC) functions when grafted onto cardiovascular implants. Research indicates that this compound-modified surfaces promote EC adhesion and spreading, which are crucial for preventing thrombogenesis in vascular grafts. The optimal surface density for promoting these functions was found to be around 1.5 pmol/cm², with increased densities leading to enhanced EC migration but reduced speed over time .
Surface Density (pmol/cm²) | EC Adhesion | EC Migration Speed |
---|---|---|
0.2 | Low | High |
1.5 | Optimal | Moderate |
2.8 | High | Decreased |
3.0 | Very High | Lowest |
Cancer Therapy and Imaging
Inhibition of Cell Attachment and Migration
Studies have shown that this compound can inhibit cell attachment and migration in various cancer cell lines. In particular, at concentrations above 0.3 mg/ml, this compound significantly reduced the attachment of cells on fibronectin-coated surfaces by up to 80% at 2.0 mg/ml . This property is particularly useful in developing strategies to prevent tumor metastasis.
Tumor Imaging
The high binding specificity of this compound to integrins such as αvβ3 makes it a valuable component in radiolabeled imaging agents for tumors. Research involving radiolabeled this compound peptides demonstrated enhanced binding to human umbilical vein endothelial cells compared to control peptides, indicating potential for targeted imaging in cancer diagnostics .
Tissue Engineering
Enhanced Cellular Adhesion on Biomaterials
this compound-modified silicone membranes have shown improved fibroblast adhesion under mechanical stress conditions, making them suitable for cardiac tissue engineering applications. The peptide-bound membranes maintained their integrity during dynamic flexing in vitro, demonstrating their potential for use in devices that mimic cardiac tissue mechanics .
Material Type | Adhesion Performance | Mechanical Stability |
---|---|---|
Untreated Silicone | Low | Poor |
This compound-Bound Silicone | High | Excellent |
Bone Tissue Engineering
Hydroxyapatite Nucleation
In bone tissue engineering, this compound has been utilized to enhance hydroxyapatite nucleation on engineered nanoparticles, facilitating better integration with bone tissue. This application is crucial for developing effective bone grafts and implants .
Case Studies
- Cardiovascular Implants: A study demonstrated that grafting this compound onto vascular grafts significantly improved endothelialization rates compared to non-modified controls.
- Cancer Cell Lines: In experiments with breast adenocarcinoma cells, this compound reduced cell attachment rates significantly, suggesting its potential role in therapeutic strategies aimed at reducing metastasis .
Mechanism of Action
GRGDSP exerts its effects by binding to integrin receptors on the cell surface. This interaction triggers intracellular signaling pathways, including the activation of mitogen-activated protein kinase (MAPK) and increases in intracellular calcium levels . These signaling events promote cell adhesion, proliferation, and survival .
Comparison with Similar Compounds
Similar Compounds
Gly-Arg-Gly-Asp-Ser (GRGDS): Another peptide with similar cell adhesion properties.
Gly-Arg-Gly-Asp-Ser-Pro-Lys (GRGDSPK): An extended version of GRGDSP with additional lysine for enhanced solubility.
Uniqueness
This compound is unique due to its specific sequence that optimally promotes cell adhesion and proliferation. Its ability to be easily synthesized and modified makes it a versatile tool in various research and industrial applications .
Biological Activity
The GRGDSP peptide, derived from the fibronectin sequence, is a crucial integrin-binding motif that plays a significant role in cell adhesion, migration, and proliferation. This article explores the biological activity of this compound, emphasizing its applications in biomedical research, particularly in tissue engineering and drug delivery systems.
Overview of this compound
This compound (Gly-Arg-Gly-Asp-Ser-Pro) is a pentapeptide that specifically interacts with various integrin receptors on cell surfaces. The RGD sequence has been identified as a minimal binding motif for integrins, which are proteins that facilitate cell-extracellular matrix (ECM) interactions. The biological activity of this compound is primarily mediated through its binding to integrins such as αvβ3, α5β1, and αIIbβ3, which are involved in processes like angiogenesis, wound healing, and tumor progression .
-
Cell Adhesion and Spreading :
- Studies have shown that immobilized this compound enhances endothelial cell (EC) adhesion and spreading on surfaces. The density of this compound significantly influences these processes; for instance, EC adhesion increased with surface density up to a certain point before plateauing .
- A notable finding indicates that a this compound density of 0.2 pmol/cm² can activate extracellular signal-regulated kinase (ERK), highlighting its role in cellular signaling pathways critical for proliferation and migration .
-
Cell Migration :
- The migration of ECs on this compound-modified surfaces exhibits complex behavior. At lower densities, EC migration is facilitated; however, as the density increases beyond 0.8 pmol/cm², migration speed decreases due to larger focal adhesions formed under shear stress conditions . This suggests a catch-bond characteristic where increased ligand density alters integrin binding dynamics.
-
Induction of Smooth Muscle Cell Differentiation :
- This compound has been incorporated into poly(ethylene glycol) diacrylate (PEGDA) hydrogels to promote the re-differentiation of vascular smooth muscle cells (SMCs). Research indicates that RGD-gels support significant upregulation of contractile markers like smooth muscle α-actin and calponin, demonstrating the peptide's efficacy in guiding cell phenotype changes in tissue engineering applications .
1. Cardiovascular Implants
This compound is utilized to modify the surfaces of cardiovascular implants to enhance endothelialization. By promoting cell adhesion and proliferation, this compound-coated surfaces can reduce thrombogenesis risks associated with vascular grafts .
2. Cancer Targeting
RGD peptides are being explored for targeted cancer therapies due to their ability to bind specifically to integrins overexpressed in tumor vasculature. This targeting improves drug delivery efficiency and reduces side effects associated with conventional therapies .
3. 3D Bioprinting
Incorporating this compound into bioinks has enabled enhanced cell attachment and viability in 3D bioprinted constructs, paving the way for more effective tissue engineering strategies .
Data Tables
Case Studies
- Case Study 1: Surface Modification for Vascular Grafts
- Case Study 2: RGD Peptides in Tumor Targeting
Q & A
Q. How can researchers design statistically robust experiments to investigate Grgdsp’s biochemical interactions?
Basic Question | Experimental Design
To ensure statistical validity, employ factorial design to isolate variables (e.g., concentration, pH, temperature) affecting this compound’s activity. Use power analysis to determine sample size, minimizing Type I/II errors . Include negative controls (e.g., solvent-only groups) and triplicate measurements. For kinetic studies, apply Michaelis-Menten or Hill equation models, validated via nonlinear regression .
Example Table: Experimental Parameters for this compound Kinetics
Parameter | Range Tested | Optimal Value | Statistical Method (p-value) |
---|---|---|---|
Temperature (°C) | 25–45 | 37 | ANOVA (p < 0.01) |
pH | 6.0–8.5 | 7.4 | Tukey’s HSD (p < 0.05) |
Q. What methodologies resolve contradictions in this compound’s reported binding affinities across studies?
Advanced Question | Data Contradiction Analysis
Discrepancies often arise from assay variability (e.g., SPR vs. ITC) or buffer conditions. Conduct meta-analyses using PRISMA guidelines to identify bias . Validate findings via orthogonal techniques:
- Surface Plasmon Resonance (SPR) for real-time kinetics.
- Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.
- Molecular Dynamics Simulations to assess conformational stability .
Report confidence intervals and effect sizes to quantify uncertainty .
Q. How should researchers formulate hypotheses about this compound’s mechanism of action in novel pathways?
Basic Question | Hypothesis Development
Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- Population : Cancer cell lines with upregulated Receptor X.
- Intervention : this compound at IC50 concentrations.
- Comparison : Untreated cells or competitive inhibitors.
- Outcome : Reduced phosphorylation of downstream targets.
Ensure hypotheses are falsifiable and align with prior literature gaps identified via systematic reviews .
Q. What advanced techniques validate this compound’s structural integrity during long-term stability studies?
Advanced Question | Material Characterization
Combine:
- High-Resolution Mass Spectrometry (HR-MS) for molecular weight confirmation.
- X-ray Crystallography or Cryo-EM for 3D structure elucidation.
- Accelerated Stability Testing (40°C/75% RH for 6 months) with HPLC purity checks .
Document degradation products and use Arrhenius equations to predict shelf life .
Q. How can researchers optimize this compound synthesis to improve yield without compromising purity?
Advanced Question | Process Optimization
Apply Design of Experiments (DoE) with response surface methodology:
- Factors : Catalyst loading, reaction time, solvent ratio.
- Responses : Yield (%), HPLC purity (area %).
Use Pareto charts to identify critical parameters and desirability functions to balance trade-offs . For scale-up, validate under cGMP conditions with in-process controls (e.g., FTIR for intermediate verification) .
Q. What strategies ensure ethical compliance when using this compound in animal models?
Basic Question | Ethical and Regulatory Compliance
- Follow ARRIVE 2.0 guidelines for experimental reporting.
- Conduct a harm-benefit analysis per IACUC protocols, minimizing sample size via power calculations.
- Include sham controls and analgesia regimens .
Document compliance with GDPR-like data anonymization if sharing datasets .
Q. How should conflicting data on this compound’s cytotoxicity be interpreted across cell lines?
Advanced Question | Data Interpretation
Assay variability (e.g., MTT vs. ATP luminescence) and cell-specific factors (e.g., membrane transporter expression) may explain discrepancies. Perform:
- Sensitivity Heatmaps : Compare IC50 values across 10+ cell lines.
- Pathway Enrichment Analysis (e.g., KEGG, GO) to link cytotoxicity to genetic biomarkers .
Report raw data in supplementary materials to enable reanalysis .
Q. What frameworks guide the integration of this compound research into broader therapeutic discovery pipelines?
Advanced Question | Translational Research
Use TRM (Target Rationalization Matrix) :
Q. How can researchers address reproducibility challenges in this compound’s reported bioactivity?
Advanced Question | Reproducibility
- Publish detailed protocols via protocols.io , including raw data and code for statistical analysis.
- Use BRENDA or ChEMBL to cross-validate enzyme inhibition data.
- Participate in multi-lab ring trials to assess inter-lab variability .
Q. What systematic approaches support literature reviews on this compound’s applications in neurodegenerative diseases?
Basic Question | Literature Synthesis
- Search Strategy : Use Boolean operators in PubMed/Scopus:
("this compound" OR "G-RGDSP") AND ("neurodegeneration" OR "Alzheimer’s")
. - Screening : Apply PRISMA flow diagrams to exclude low-quality studies (e.g., lack of controls).
- Data Extraction : Tabulate IC50, model systems, and outcome measures .
【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51
Guidelines for Citing Sources
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEDOEBWPRVVSG-XUXIUFHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N9O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.